![molecular formula C14H19NO3 B12568466 Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)- CAS No. 192202-67-8](/img/structure/B12568466.png)
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- is a chiral compound with a complex structure that includes both aliphatic and aromatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- typically involves multi-step organic reactions. One common approach is the condensation of 3,3-dimethylbutanoic acid with an appropriate phenylamino ketone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to enantioselective effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: Similar in structure but with different functional groups.
Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester: Contains a hydroxyl group instead of a ketone.
Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester: Has an isopropyl group instead of a phenylamino group.
Uniqueness
Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- is unique due to its chiral center and the presence of both aliphatic and aromatic components. This combination of features makes it particularly interesting for applications requiring specific stereochemistry and functional diversity.
特性
CAS番号 |
192202-67-8 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
(2R)-2-(2-anilino-2-oxoethyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18)9-12(16)15-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1 |
InChIキー |
MPRFDMGIVOTZBZ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)[C@@H](CC(=O)NC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)(C)C(CC(=O)NC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


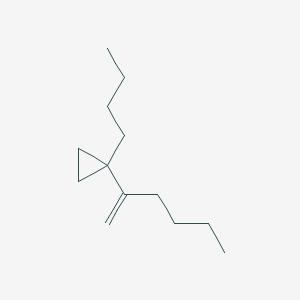
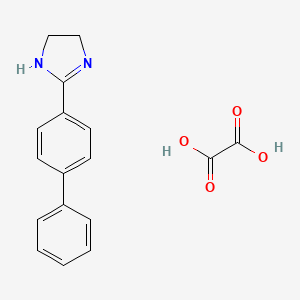
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
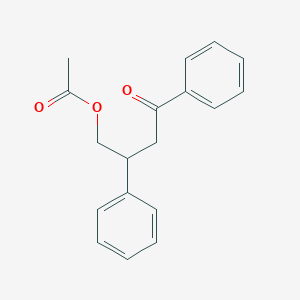
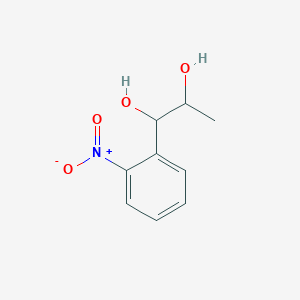
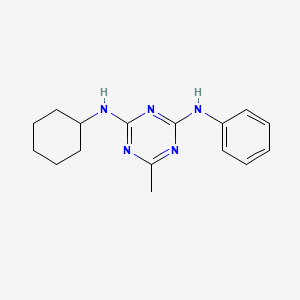
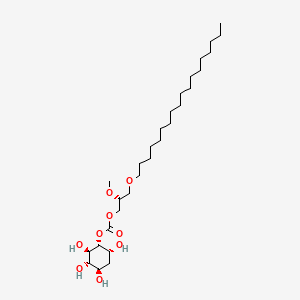
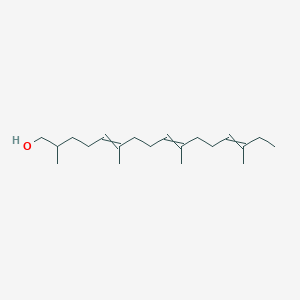
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
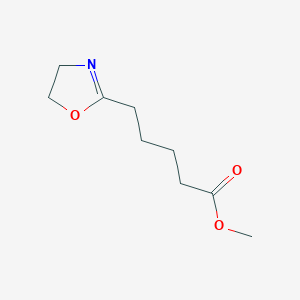
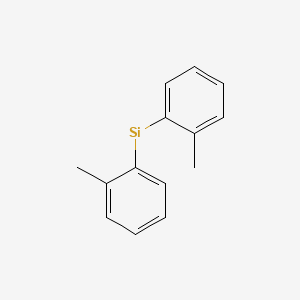
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
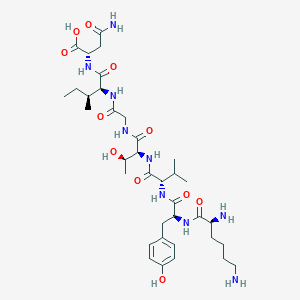
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
